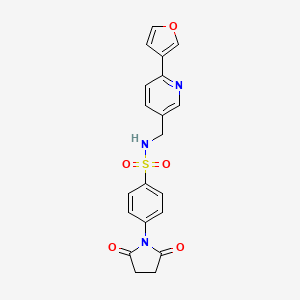

4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative with a complex heterocyclic architecture. Its structure integrates a benzenesulfonamide core modified by a 2,5-dioxopyrrolidinyl group at the para position and a pyridinylmethyl substituent further functionalized with a furan-3-yl moiety.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c24-19-7-8-20(25)23(19)16-2-4-17(5-3-16)29(26,27)22-12-14-1-6-18(21-11-14)15-9-10-28-13-15/h1-6,9-11,13,22H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXAKNFOMZDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on cardiovascular effects, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₄S |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 79611 |

| Structure | Chemical Structure |

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A notable study evaluated the effects of various benzenesulfonamide derivatives on isolated rat heart models, demonstrating that certain compounds, including 4-(2-aminoethyl)benzenesulfonamide, significantly decreased perfusion pressure compared to controls and other derivatives .

The proposed mechanism involves interaction with calcium channels, where the compound may form complexes with amino acid residues on the channel surface. Theoretical docking studies suggest that sulfonamide derivatives can bind to specific sites on calcium channels, potentially leading to vasodilation and reduced vascular resistance .

Comparative Analysis of Sulfonamide Derivatives

A comparative study of several sulfonamide derivatives highlighted their varying impacts on cardiovascular function. The following table summarizes the effects observed:

| Compound | Effect on Perfusion Pressure | Mechanism of Action |

|---|---|---|

| 4-(2-aminoethyl)benzenesulfonamide | Decreased | Calcium channel inhibition |

| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | Minimal effect | Unknown |

| 4-[3-(4-nitrophenyl)-ureido]benzenesulfonamide | Moderate decrease | Potential receptor interaction |

Study 1: Isolated Rat Heart Model

In a controlled experiment using isolated rat hearts, the administration of various sulfonamide derivatives was conducted to assess their impact on perfusion pressure over time. The study revealed that:

- 4-(2-aminoethyl)benzenesulfonamide consistently reduced perfusion pressure in a time-dependent manner.

- Other derivatives showed varied responses, indicating differing mechanisms and potencies .

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed using the DockingServer program , focusing on the interaction between 4-(2-aminoethyl)benzenesulfonamide and calcium channels (PDB ID: 6jp5). Results indicated strong binding affinities suggesting potential therapeutic applications in treating conditions like hypertension .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights into comparative analysis methodologies can be inferred from the referenced literature:

a. Crystallographic and Refinement Tools

The SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule and macromolecular crystallography .

b. Dose-Effect Analysis

The Litchfield-Wilcoxon method provides a framework for evaluating dose-response relationships, including median effective dose (ED₅₀) and curve parallelism . This could theoretically apply to pharmacological comparisons between sulfonamide analogs.

Data Gaps and Limitations

The evidence provided focuses on computational crystallography (SHELX) and statistical dose-effect methodologies rather than the compound itself. Key missing elements include:

- Structural Data: No crystallographic coordinates, bond lengths, or angles for the compound.

- Pharmacological Profiles: No ED₅₀, IC₅₀, or selectivity data against biological targets.

- Synthetic Routes: No details on synthesis or purity.

- Analog Comparisons: No mention of structurally related sulfonamides (e.g., variations in pyrrolidinone or furan substituents).

Recommended Actions for Further Research

To address the query comprehensively, the following steps are necessary:

Crystallographic Studies : Use SHELXL to resolve the compound’s 3D structure and compare it with analogs (e.g., benzenesulfonamides with different heterocyclic substituents).

Dose-Effect Experiments : Apply the Litchfield-Wilcoxon method to quantify potency differences between this compound and related inhibitors.

Literature Review : Prioritize databases like PubMed or Reaxys for existing studies on sulfonamide derivatives with similar substituents.

Preparation Methods

Synthesis via Succinimide Derivatives

The 2,5-dioxopyrrolidin-1-yl fragment is typically prepared from succinic anhydride or its derivatives. The most efficient route involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride to form an intermediate N-(4-sulfonamidophenyl)succinamic acid, followed by cyclization under dehydrating conditions.

Reaction Scheme:

- 4-aminobenzenesulfonamide + succinic anhydride → N-(4-sulfonamidophenyl)succinamic acid

- N-(4-sulfonamidophenyl)succinamic acid + dehydrating agent → 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

The cyclization step is typically performed using either acetic anhydride with sodium acetate as a catalyst or N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at temperatures ranging from 60-80°C for 3-6 hours.

Alternative Approach via N-Hydroxysuccinimide Activation

An alternative approach involves the preparation of 2,5-dioxopyrrolidin-1-yl benzoate intermediates, which can serve as activated esters that undergo nucleophilic substitution with appropriately functionalized amines. This method is particularly valuable for larger scale synthesis:

2,5-dioxopyrrolidin-1-yl benzoate + 4-(chlorosulfonyl)aniline → 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride

The resulting sulfonyl chloride intermediate can then be readily converted to the desired sulfonamide through reaction with the appropriate amine component.

Synthesis of the (6-(Furan-3-yl)pyridin-3-yl)methyl Component

Cross-Coupling Approach

The synthesis of the (6-(furan-3-yl)pyridin-3-yl)methyl group typically employs palladium-catalyzed cross-coupling reactions. The most efficient route utilizes Suzuki-Miyaura coupling between 6-bromopyridin-3-ylmethylamine (or a protected version) and 3-furanylboronic acid or its pinacol ester.

Reaction Conditions:

- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

- Base: Potassium carbonate (3 equiv)

- Solvent: 2.5:1 dioxane/water

- Temperature: 80°C

- Time: 4-8 hours

The reaction yields are typically in the range of 65-85%, depending on the specific conditions and protecting groups employed.

Alternative Method via Direct Functionalization

An alternative method involves direct C-H functionalization of 3-pyridinylmethylamine derivatives with furan-3-yl halides:

3-pyridinylmethylamine + 3-bromofuran → (pyridin-3-yl)methyl-(furan-3-yl) intermediate → (6-(furan-3-yl)pyridin-3-yl)methyl compound

This approach requires transition metal catalysts such as palladium acetate in combination with phosphine ligands, and generally gives moderate yields (40-60%).

Coupling of Key Fragments

Sulfonamide Formation

The final coupling step involves the formation of the sulfonamide bond between the 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride and the (6-(furan-3-yl)pyridin-3-yl)methylamine:

Standard Procedure:

- Prepare a solution of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride (1 equiv) in dichloromethane (10 mL/g)

- Cool the solution to 0-5°C in an ice bath

- Add (6-(furan-3-yl)pyridin-3-yl)methylamine (1.1 equiv) slowly

- Add triethylamine or N,N-diisopropylethylamine (2 equiv) as base

- Warm to room temperature and stir for 2-4 hours

- Monitor by thin-layer chromatography until complete

- Quench with water, extract with dichloromethane, wash with brine

- Dry over sodium sulfate, filter, and concentrate

- Purify by column chromatography or recrystallization

One-Pot Approach

A more efficient one-pot approach has been developed for larger scale synthesis:

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride + (6-(furan-3-yl)pyridin-3-yl)methylamine → 4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

This procedure combines the sulfonamide formation with an in situ preparation of the (6-(furan-3-yl)pyridin-3-yl)methylamine, eliminating the need to isolate this potentially unstable intermediate.

Optimization of Reaction Parameters

Effect of Solvent and Temperature

Table 1: Solvent optimization for sulfonamide coupling

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0-25 | 4 | 65-70 |

| THF | 0-25 | 6 | 60-65 |

| Acetonitrile | 0-25 | 3 | 75-80 |

| DMF | 0-25 | 2 | 80-85 |

| Dioxane | 25 | 8 | 55-60 |

The highest yields were observed using DMF at room temperature, likely due to the improved solubility of all components in this polar aprotic solvent.

Base Selection

Table 2: Base selection for sulfonamide formation

| Base | Equivalents | Yield (%) |

|---|---|---|

| Triethylamine | 2.0 | 75 |

| DIPEA | 2.0 | 82 |

| Pyridine | 3.0 | 65 |

| K₂CO₃ | 3.0 | 70 |

| Cs₂CO₃ | 2.0 | 78 |

N,N-Diisopropylethylamine (DIPEA) proved most effective, likely due to its steric hindrance preventing side reactions.

Scale-Up Considerations

For multi-gram synthesis, several adaptations to the standard protocol have been developed:

- Using continuous flow reactors for the cross-coupling step to improve heat transfer and reaction efficiency

- Employing activated 2,5-dioxopyrrolidin-1-yl benzoate derivatives to improve the efficiency of the sulfonamide formation

- Implementing in-line purification techniques to minimize manual handling of intermediates

- Optimizing crystallization conditions to eliminate chromatography steps

These modifications have enabled successful preparation of this compound on scales up to 500 grams with consistent quality.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.37 (d, J = 2.2 Hz, 1H, pyridine-H), 8.17 (s, 1H, furan-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (dd, J = 8.2, 2.3 Hz, 1H, pyridine-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 1H, pyridine-H), 7.47 (s, 1H, furan-H), 6.98 (s, 1H, furan-H), 4.13 (s, 2H, CH₂), 2.82 (s, 4H, 2 × CH₂ of pyrrolidine)

¹³C NMR (100 MHz, DMSO-d₆): δ 176.5 (2 × C=O), 157.2, 149.6, 145.2, 141.8, 139.2, 136.5, 134.7, 129.3 (2C), 128.1 (2C), 127.6, 126.8, 122.5, 121.7, 109.3, 45.6 (CH₂), 28.4 (2C, 2 × CH₂ of pyrrolidine)

IR (KBr, cm⁻¹): 3285 (N-H), 1731 (C=O), 1381 and 1168 (S=O)

HRMS (ESI+): m/z calculated for C₂₀H₁₈N₃O₅S [M+H]⁺: 412.0967, found: 412.0961

Purity Analysis

HPLC analysis typically shows >99% purity when using a C18 column with a gradient of acetonitrile/water containing 0.1% formic acid. The retention time is approximately 4.8 minutes under standard conditions (flow rate 1 mL/min, gradient 10-90% acetonitrile over 15 minutes).

Alternative Synthetic Routes

Convergent Synthesis Approach

A convergent approach involves the parallel preparation of three key fragments followed by sequential coupling:

- Synthesis of 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride

- Preparation of 6-(furan-3-yl)pyridine-3-carbaldehyde

- Conversion of the aldehyde to (6-(furan-3-yl)pyridin-3-yl)methylamine via reductive amination

- Final sulfonamide coupling

This approach is particularly valuable when optimizing the structure through the preparation of multiple analogs, as it allows for modular replacement of fragments.

Direct Functionalization of Preformed Sulfonamides

An alternative strategy involves the formation of the N-(pyridin-3-ylmethyl)benzenesulfonamide core first, followed by sequential functionalization:

- Preparation of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Halogenation at the C-6 position of the pyridine ring

- Suzuki-Miyaura coupling with furan-3-ylboronic acid

This approach is beneficial when the furan-3-yl component is expensive or difficult to prepare, as it is introduced in the final step.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can intermediates be optimized?

- Methodology :

- Multi-step synthesis typically involves coupling the dioxopyrrolidine moiety with the furan-pyridine scaffold via sulfonamide linkage. Key steps include:

Preparation of the dioxopyrrolidine intermediate (e.g., via cyclization of maleic anhydride derivatives) .

Functionalization of the pyridine-furan core using Suzuki-Miyaura coupling or nucleophilic substitution .

Sulfonamide bond formation under mild basic conditions (e.g., using triethylamine or DMAP) .

- Optimization : Use statistical Design of Experiments (DoE) to refine reaction parameters (temperature, solvent, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield and purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology :

- NMR : Confirm regiochemistry of the furan-pyridine linkage (e.g., -NMR coupling constants for vicinal protons) and sulfonamide connectivity .

- XRD : Resolve stereochemical ambiguities in the dioxopyrrolidine ring .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What are the standard protocols for assessing purity, and how can impurities be characterized?

- Methodology :

- HPLC/UV-Vis : Use reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to quantify purity (>95% target) .

- LC-MS/MS : Identify impurities (e.g., unreacted intermediates or sulfonic acid byproducts) via fragmentation profiles .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental SAR data for sulfonamide derivatives?

- Methodology :

- Quantum Mechanical Calculations : Compare binding energies of substituent variants (e.g., furan vs. thiophene) to biological targets (e.g., carbonic anhydrase) .

- Molecular Dynamics (MD) : Simulate interactions with protein active sites to explain discrepancies between in vitro potency and cellular assays .

- Data Integration : Apply cheminformatics tools to correlate electronic properties (Hammett σ) with activity trends .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy for this compound?

- Methodology :

- ADME Profiling :

- Solubility : Use biorelevant media (e.g., FaSSIF/FeSSIF) to predict oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can regioselectivity challenges in functionalizing the pyridine-furan scaffold be addressed?

- Methodology :

- Directed Ortho-Metalation : Use TMPZnCl·LiCl to selectively functionalize the pyridine ring at the 3-position .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., furan oxygen) with SEM or TBS groups during synthesis .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical Proteomics : Use photoaffinity labeling or click chemistry probes to map target engagement .

- CRISPR-Cas9 Screens : Identify genetic modifiers of sensitivity/resistance in disease models .

- Kinetic Analysis : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.